2-(2,4,5-Trichlorophenyl)acetonitrile
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Overview
Description
2-(2,4,5-Trichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H4Cl3N. It is a derivative of acetonitrile, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenyl)acetonitrile typically involves the reaction of 2,4,5-trichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The nitrile group can participate in condensation reactions with amines to form amides and other related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium carbonate, and dimethylformamide (DMF) are commonly used reagents.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetonitriles, amides, and other derivatives that can be further utilized in different applications .
Scientific Research Applications
2-(2,4,5-Trichlorophenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitrile group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorine atoms enhance its reactivity and influence its interaction with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichlorophenylacetic acid
- 2,4,5-Trichlorophenylmethanol
- 2,4,5-Trichlorophenylamine
Uniqueness
2-(2,4,5-Trichlorophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H4Cl3N |
---|---|
Molecular Weight |
220.5 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4Cl3N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2 |
InChI Key |
CYPFPSICESWOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)CC#N |
Origin of Product |
United States |
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